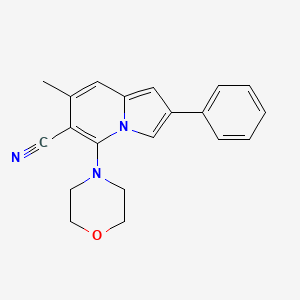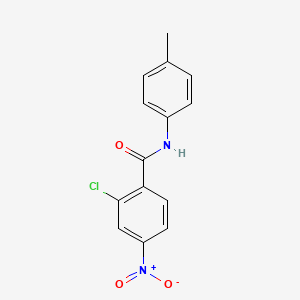![molecular formula C19H18N2O3 B5594341 ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate, also known as EMPhP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMPhP is a phthalazine derivative that exhibits interesting biological activities and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is relatively inexpensive and easy to synthesize, making it a suitable compound for a variety of research applications. However, one limitation of using ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.
将来の方向性
There are several potential future directions for research involving ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate. One direction is the development of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate and its potential applications in other fields of research, such as neuroscience and immunology. Finally, the development of new synthetic methods for ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate may lead to the discovery of new compounds with even greater biological activities.
合成法
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate can be synthesized using a variety of methods, including the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a catalyst, followed by cyclization with phosgene. Another method involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate, followed by cyclization with phosgene. The synthesis of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been optimized for high yield and purity, making it a suitable compound for scientific research.
科学的研究の応用
Ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied extensively for its potential applications in various fields of research. One of the most promising applications of ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is in the field of cancer research. ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
ethyl 2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUVANRFIUTGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)



![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)
![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)
![4-(2-fluoro-5-methylphenoxy)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5594370.png)